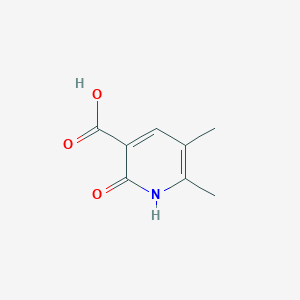

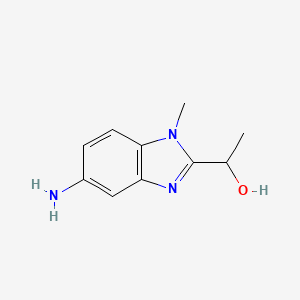

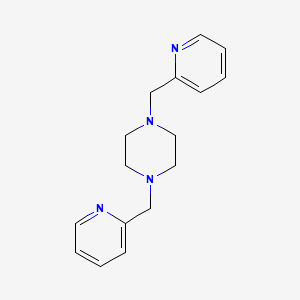

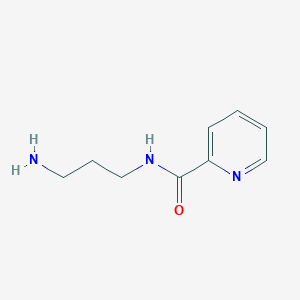

![molecular formula C8H14N2O B1274652 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one CAS No. 21603-68-9](/img/structure/B1274652.png)

8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one

Description

The compound 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one is a derivative within the class of bicyclic lactams, which are compounds featuring fused pyrrolidone and perhydropyrimidine rings. These structures are of interest due to their potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one, they do provide insights into closely related compounds, which can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related bicyclic lactams, such as 1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives, has been achieved through a one-pot, three-component reaction involving aromatic aldehydes, urea or thiourea, and 3,4-dihydro-2H-pyran. This process is catalyzed by a Brønsted acidic ionic liquid, 1-methyl-2-pyrrolidinone hydrosulfate ([Hnmp]HSO4), under solvent-free conditions, which offers advantages such as mild reaction conditions, shorter reaction times, good yields, and an environmentally friendly procedure . This synthesis method could potentially be adapted for the synthesis of 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one.

Molecular Structure Analysis

The molecular structure of related compounds, such as 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, has been determined through crystallographic analysis. These molecules are linked by weak intermolecular hydrogen bonds C=O···H–N into chains, which are further connected by π-π stacking interactions to form a three-dimensional framework . Another study on homologous compounds revealed that the steric volume of the substituent significantly affects the crystal packing pattern . These findings suggest that the molecular structure of 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one would also exhibit hydrogen bonding and could be influenced by the methyl substituent.

Chemical Reactions Analysis

The chemical reactivity of bicyclic lactams like 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one can be inferred from the behavior of similar compounds. The presence of hydrogen bonds and the potential for π-π stacking interactions indicate that these compounds could participate in further chemical reactions that exploit these features. For instance, the hydrogen bonding could be a site for nucleophilic attack, or the π-π interactions could be relevant in reactions involving aromatic systems .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one are not directly reported in the provided papers, the properties of structurally similar compounds can provide some insights. The crystal structures and packing features of these compounds, as well as their intermolecular interactions, suggest that they would have distinct melting points, solubility profiles, and stability characteristics depending on the nature of the substituents and the overall molecular conformation . The use of ionic liquids in the synthesis of related compounds also indicates that these substances might be soluble in such media, which could affect their purification and application .

Scientific Research Applications

-

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

- Field : Chemical Science

- Application : Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . The study focuses on the synthesis of unsymmetrically tetrasubstituted NH-pyrroles .

- Method : A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . The reaction mechanism features a sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .

- Results : The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .

-

Synthesis of Pyrrolo[1,2-a]indoles

- Field : Organic & Biomolecular Chemistry

- Application : The pyrrolo[1,2-a]indole unit is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . The study provides an overview of recent synthesis methods for the preparation of pyrrolo[1,2-a]indoles and their derivatives .

- Method : The review discusses various synthesis methods for the preparation of pyrrolo[1,2-a]indoles and their derivatives .

- Results : The review provides an overview of the mechanistic pathway and stereo-electronic factors affecting the yield and selectivity of the product .

- Aggregation-Induced Emission Enhancement (AIEE) in Pyrrolo[1,2-a]pyrimidine Derivatives

- Field : Material Science

- Application : The study focuses on the AIEE properties of pyrrolo[1,2-a]pyrimidine derivatives . AIEE is a phenomenon where certain compounds emit light when they aggregate, and it has potential applications in various fields such as bioimaging, sensing, and optoelectronics .

- Method : Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles . The study investigates the AIEE properties of these pyrrolo[1,2-a]pyrimidines .

- Results : These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent AIEE properties .

- Synthesis of Trifluoromethylated Hexahydropyrrolo[1,2-a]pyrimidines

- Field : Organic Chemistry

- Application : The study focuses on the synthesis of trifluoromethylated hexahydropyrrolo[1,2-a]pyrimidines . Trifluoromethylated compounds are important in pharmaceuticals and agrochemicals due to their unique properties .

- Method : The study investigates a three-component synthesis method for the preparation of these trifluoromethylated hexahydropyrrolo[1,2-a]pyrimidines .

- Results : The results of the study are not specified in the search results .

properties

IUPAC Name |

8a-methyl-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8-4-3-7(11)10(8)6-2-5-9-8/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGYKKRPXVDQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)N1CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501218136 | |

| Record name | Hexahydro-8a-methylpyrrolo[1,2-a]pyrimidin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one | |

CAS RN |

21603-68-9 | |

| Record name | Hexahydro-8a-methylpyrrolo[1,2-a]pyrimidin-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21603-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-8a-methylpyrrolo[1,2-a]pyrimidin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

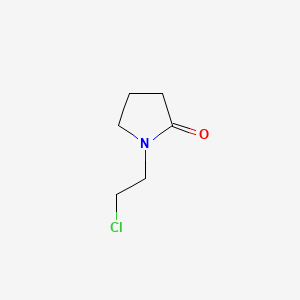

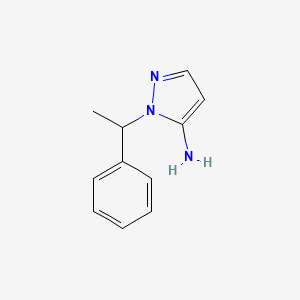

![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)